Sulfuric acid-d2

Übersicht

Beschreibung

Synthesis Analysis

Sulfuric acid-d2's synthesis can be approached by isotopic exchange methods or direct synthesis from deuterated sulfide compounds. However, detailed mechanisms specific to D2SO4 synthesis are less commonly reported in the literature. The synthesis of related sulfur compounds and their structures, such as sulfur-nitrogen compounds, demonstrates the complexity and the variety of methods available for synthesizing sulfur-containing compounds in general (Haas et al., 1996).

Molecular Structure Analysis

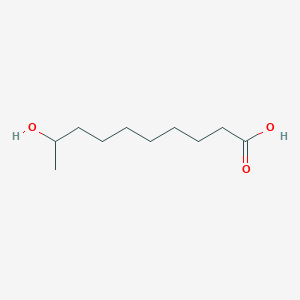

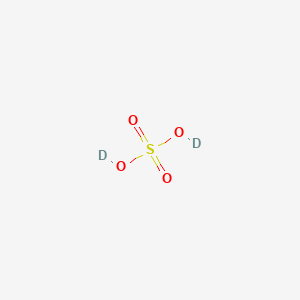

The molecular structure of sulfuric acid-d2, akin to its non-deuterated counterpart, is tetrahedral around the sulfur atom, with two hydroxyl groups and two oxygen atoms double-bonded to sulfur. The replacement of hydrogen with deuterium can influence the vibrational modes and the bond strength in the OH (OD) groups, providing insights into the effects of isotopic substitution on molecular structure and dynamics. Studies on the microwave spectrum, structure, and dipole moment of sulfuric acid elucidate the structural parameters and conformational preferences of the sulfuric acid molecule (Kuczkowski et al., 1981).

Chemical Reactions and Properties

Sulfuric acid-d2 participates in chemical reactions similar to H2SO4, acting as a strong acid and dehydrating agent. The deuteration may affect reaction kinetics and mechanisms, especially in hydrogen-deuterium exchange reactions and in studies where isotopic labeling is crucial for tracing reaction pathways. The electron-induced chemistry in microhydrated sulfuric acid clusters provides insight into the reactivity and formation of sulfuric acid in atmospheric conditions, which could be related to the properties and reactions of D2SO4 in similar environments (Lengyel et al., 2017).

Wissenschaftliche Forschungsanwendungen

Oxidation of Sulfides : Sulfuric acid is used as an oxidant in oxidative desulfurization (ODS) of petroleum, demonstrating effectiveness in oxidizing sulfides into sulfoxides, sulfonates, and other oxidized sulfur species (Nehlsen, Benziger, & Kevrekidis, 2006).

Tropospheric Chemistry : Sulfuric acid plays a crucial role in the chemistry of dimethylsulfide (DMS) in the Antarctic troposphere, impacting climate and atmospheric conditions (Berresheim & Eisele, 1998).

Materials Science : Sulfur, a major by-product of oil refining, is central to various research topics, including improving energy efficiency and developing unique polymers (Boyd, 2016).

Atmospheric Aerosols : The oxidation of DMS by radicals, leading to the formation of sulfuric acid, is significant in atmospheric aerosol formation, affecting cloud formation and climate (Mardyukov & Schreiner, 2018).

Structural Analysis : Studies on the microwave spectrum of sulfuric acid, including isotopic species like sulfuric acid-d2, provide insights into its structural properties (Kuczkowski, Suenram, & Lovas, 1981).

Sulfuric Acid in Bioleaching : The use of elemental sulfur, in various forms, is effective in bioleaching of heavy metals from contaminated sediments, with sulfuric acid playing a key role in this process (Seidel, Wennrich, Hoffmann, & Löser, 2006).

Safety and Hazards

Wirkmechanismus

Target of Action

Sulfuric acid-d2, also known as Dideuterosulfuric acid , is a deuterated form of sulfuric acid. It primarily targets chemical bonds in various substances, acting as a strong acid and a powerful dehydrating agent . It can react with a wide range of organic and inorganic compounds, making it a versatile reagent in chemical reactions .

Mode of Action

Sulfuric acid-d2, like its non-deuterated counterpart, is a strong acid that readily donates protons (in this case, deuterons) to other substances in a reaction . This proton donation can lead to the breaking of chemical bonds and the formation of new ones . In the case of reactions with alkenes, for example, sulfuric acid-d2 can facilitate electrophilic addition reactions .

Biochemical Pathways

Microorganisms can oxidize sulfur compounds via two biochemical pathways: the thiosulfate and the polysulfide pathway . .

Pharmacokinetics

Sulfuric acid, in general, is known to undergo phase 1 and phase 2 reactions in the liver, where it can be conjugated with highly polar molecules such as glucuronic acid or sulfuric acid . This process increases the solubility of the compound, facilitating its excretion from the body .

Result of Action

The primary result of sulfuric acid-d2’s action is the alteration of the chemical structure of the substances it reacts with . This can lead to the formation of new compounds with different properties . In a laboratory setting, sulfuric acid-d2 can be used as an internal standard for 1H-NMR spectroscopy analysis .

Action Environment

The action of sulfuric acid-d2 can be influenced by various environmental factors. For instance, the concentration of the acid, the temperature, and the presence of water can all affect the rate and extent of its reactions . Additionally, safety measures must be taken when handling sulfuric acid-d2 due to its corrosive nature .

Eigenschaften

IUPAC Name |

dideuterio sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4)/i/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOWNCQODCNURD-ZSJDYOACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OS(=O)(=O)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00929989 | |

| Record name | (~2~H_2_)Sulfuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear odorless liquid; [Alfa Aesar MSDS] | |

| Record name | Deuterosulfuric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13676 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Sulfuric acid-d2 | |

CAS RN |

13813-19-9 | |

| Record name | Sulfuric acid-d2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13813-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid-d2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013813199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid-d2 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (~2~H_2_)Sulfuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphuric [2H2]acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: While sulfuric acid itself is a strong acid that protonates a wide range of functional groups, the research primarily highlights D2SO4's role in isotopic labeling and altering solvent properties. For example, D2SO4 is used to introduce deuterium into organic molecules via hydrogen-deuterium exchange. [, , , ] This is valuable for studying reaction mechanisms, elucidating metabolic pathways, and enhancing analytical techniques like mass spectrometry. [] Additionally, the distinct properties of D2SO4 compared to H2SO4 can influence the conformation and behavior of dissolved molecules, as seen in studies of polyamides. []

A: * Molecular Formula: D2SO4 * Molecular Weight: 100.09 g/mol * Spectroscopic Data: While specific spectroscopic data isn't extensively outlined in the provided research, NMR (Nuclear Magnetic Resonance) spectroscopy is frequently used to characterize D2SO4 and its interactions with other molecules. [, , , ] Key differences in NMR spectra compared to H2SO4 arise from the substitution of hydrogen (1H) with deuterium (2H), which possesses different nuclear spin properties.

A: The research highlights D2SO4's use in acid-catalyzed reactions, particularly hydrogen-deuterium exchange reactions. [, , ] For instance, D2SO4 facilitates deuterium incorporation into aromatic compounds. [, ] The mechanism often involves protonation of the aromatic ring by D2SO4, followed by deuterium exchange with the solvent. The selectivity of these reactions can depend on the substrate's structure and reaction conditions.

ANone: The key structural difference between D2SO4 and H2SO4 is the presence of deuterium instead of hydrogen. While this doesn't drastically alter their fundamental chemical properties, it influences their reactivity in isotope effects. Reactions involving D2SO4 may proceed at slightly different rates compared to H2SO4 due to the kinetic isotope effect, where the mass difference between deuterium and hydrogen affects the reaction rate. This difference is particularly relevant in reactions where the breaking of a bond to deuterium or hydrogen is involved in the rate-determining step.

ANone: D2SO4 is generally considered stable under standard laboratory conditions. Similar to concentrated H2SO4, it is strongly hygroscopic and should be stored in airtight containers to prevent moisture absorption. The research doesn't delve into specific formulation strategies for D2SO4.

A: While not extensively detailed, the research highlights the significance of NMR spectroscopy in analyzing D2SO4 and its interactions. [, , , ] Deuterium NMR (2H NMR) can be particularly useful for tracking deuterium incorporation into molecules. Additionally, mass spectrometry is a valuable tool for identifying and quantifying deuterated compounds. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.